molecular formula OF2<br>F2O B1218731 Oxygen difluoride CAS No. 7783-41-7

Oxygen difluoride

Cat. No.: B1218731
CAS No.: 7783-41-7
M. Wt: 53.996 g/mol
InChI Key: UJMWVICAENGCRF-UHFFFAOYSA-N
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Description

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
This compound is an oxygen halide.

Properties

CAS No.

7783-41-7

Molecular Formula

OF2
F2O

Molecular Weight

53.996 g/mol

IUPAC Name

fluoro hypofluorite

InChI

InChI=1S/F2O/c1-3-2

InChI Key

UJMWVICAENGCRF-UHFFFAOYSA-N

impurities

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... .
... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities.

SMILES

O(F)F

Canonical SMILES

O(F)F

boiling_point

-230 °F at 760 mm Hg (NIOSH, 2016)
-144.75 °C
-145 °C
-230°F

Color/Form

COLORLESS GAS;  YELLOWISH-BROWN WHEN LIQUID
Colorless gas [Note: Shipped as a nonliquefied compressed gas].

density

1.90 at -224 °C (LIQ)
1.88(relative gas density)

melting_point

-371 °F (NIOSH, 2016)
-223.8 °C
-224 °C
-371°F

7783-41-7

physical_description

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
Colorless, poisonous gas with a peculiar, foul odor.
Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.]

Pictograms

Oxidizer; Corrosive; Acute Toxic

shelf_life

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH

solubility

0.02 % (NIOSH, 2016)
6.8 ML GAS/100 ML WATER @ 0 °C
INSOL IN HOT WATER;  SLIGHTLY SOL IN ALKALI & ACID
SLIGHTLY SOL IN WATER
Slightly sol in alcohol
Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly)
0.02%

Synonyms

fluorine monoxide
oxyfluoride

vapor_density

Relative vapor density (air = 1): 1.9
1.88

vapor_pressure

greater than 1 atm (NIOSH, 2016)
760 MM HG @ -144.6 °C
>1 atm

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

Synthesis routes and methods II

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2- 18F!fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), 7(62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluoro-2-deoxy-D-glucose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

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